molecular formula C21H19N5O3 B10877353 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N,N-diphenylacetamide

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N,N-diphenylacetamide

Cat. No.: B10877353
M. Wt: 389.4 g/mol
InChI Key: VFKOVNBXGVINRO-UHFFFAOYSA-N
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Description

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N,N-diphenylacetamide is a complex organic compound with a purine base structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N,N-diphenylacetamide typically involves the following steps:

    Formation of the Purine Base: The purine base is synthesized through a series of reactions starting from simple precursors like urea and glycine.

    Acylation Reaction: The purine base undergoes acylation with N,N-diphenylacetyl chloride in the presence of a base such as pyridine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve:

    Batch Processing: Utilizing large reactors where the reactions are carried out in batches.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted purine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Organic Synthesis: Intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine

    Drug Development: Potential use in the development of therapeutic agents for various diseases.

Industry

    Material Science: Utilized in the synthesis of advanced materials with specific properties.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets such as enzymes or receptors. The purine base structure allows it to mimic natural substrates, thereby inhibiting enzyme activity or modulating receptor function. The pathways involved often include signal transduction mechanisms and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Another purine derivative with stimulant properties.

    Theophylline: Used in respiratory diseases for its bronchodilator effects.

    Adenosine: A naturally occurring purine nucleoside involved in energy transfer.

Uniqueness

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N,N-diphenylacetamide is unique due to its specific acetamide substitution, which imparts distinct chemical and biological properties compared to other purine derivatives.

This compound’s versatility and potential applications make it a valuable subject of study in various scientific disciplines

Properties

Molecular Formula

C21H19N5O3

Molecular Weight

389.4 g/mol

IUPAC Name

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N,N-diphenylacetamide

InChI

InChI=1S/C21H19N5O3/c1-23-19-18(20(28)24(2)21(23)29)25(14-22-19)13-17(27)26(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14H,13H2,1-2H3

InChI Key

VFKOVNBXGVINRO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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